N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 303066-25-3
VCID: VC7525172
InChI: InChI=1S/C12H13N3O/c1-15-8-7-11(14-15)12(16)13-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,16)
SMILES: CN1C=CC(=N1)C(=O)NCC2=CC=CC=C2
Molecular Formula: C12H13N3O
Molecular Weight: 215.256

N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide

CAS No.: 303066-25-3

Cat. No.: VC7525172

Molecular Formula: C12H13N3O

Molecular Weight: 215.256

* For research use only. Not for human or veterinary use.

N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide - 303066-25-3

Specification

CAS No. 303066-25-3
Molecular Formula C12H13N3O
Molecular Weight 215.256
IUPAC Name N-benzyl-1-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C12H13N3O/c1-15-8-7-11(14-15)12(16)13-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,16)
Standard InChI Key DLCAPQBAMLRGIW-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(=O)NCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The base structure of N-benzyl-1-methyl-1H-pyrazole-3-carboxamide consists of a pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a carboxamide moiety, and at the N-terminal with a benzyl group. The molecular formula for the unsubstituted variant is C₁₂H₁₃N₃O, with a molecular weight of 229.27 g/mol . Key structural features include:

  • Pyrazole ring: Provides aromatic stability and sites for electrophilic substitution.

  • Benzyl group: Enhances lipophilicity and influences binding interactions in biological systems.

  • Carboxamide functional group: Facilitates hydrogen bonding and structural diversification .

Table 1: Comparative Molecular Data for Pyrazole Carboxamide Analogues

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
4-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamideC₁₂H₁₄N₄O230.271185493-62-2
N-Benzyl-1-methyl-4-nitropyrazole-3-carboxamideC₁₂H₁₂N₄O₃260.25303066-06-0
5-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamideC₁₂H₁₄N₄O230.271856095-22-1

Substituents at the 4- or 5-positions significantly alter electronic properties and biological activity. For example, the nitro group in N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide increases electrophilicity, while amino groups enhance nucleophilicity and hydrogen-bonding capacity .

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrazole carboxamides typically involves multi-step reactions starting from pyrazole precursors. For N-benzyl derivatives, two primary strategies are employed:

Carboxamide Formation via Acylation

A common method involves reacting pyrazole-3-carboxylic acid derivatives with benzylamine. For instance:

  • Oxidation of pyrazole carbaldehydes to carboxylic acids using agents like KMnO₄ or CrO₃ .

  • Conversion to acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride .

  • Amidation with benzylamine in the presence of a base (e.g., K₂CO₃) to yield the target carboxamide .

Direct Coupling Reactions

Recent patents describe oxidative coupling of secondary benzylic amines with pyrazole carbaldehydes under catalytic conditions, bypassing intermediate oxidation steps . This method improves yield and reduces waste, particularly for derivatives with electron-withdrawing substituents .

Analytical Characterization

Key techniques for confirming structure and purity include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Methyl groups at the 1-position resonate at δ 3.2–3.5 ppm, while benzyl protons appear as a multiplet at δ 7.2–7.4 ppm .

    • ¹³C NMR: The carboxamide carbonyl carbon typically appears at δ 165–170 ppm.

  • Mass Spectrometry: Electron ionization (EI) spectra show molecular ion peaks at m/z 229.27 for the base compound and characteristic fragmentation patterns for substituents .

  • Infrared (IR) Spectroscopy: Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

CompoundBiological EffectMechanismConcentration
BPC Proangiogenesis in HUVECsROS/HIF-1α/VEGF upregulation5 μM
4-Amino-N-benzyl derivativeAntimicrobial activity (hypothesized)Membrane disruptionN/A
4-Nitro-N-benzyl derivative Anticancer activity (in silico)Kinase inhibitionN/A

Structural Modifications and Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

  • Amino Groups (4- or 5-position): Enhance solubility and hydrogen-bonding capacity, favoring interactions with enzymatic active sites .

  • Nitro Groups: Increase electrophilicity, potentially improving binding to electron-rich biological targets .

  • Benzyl Group Variations: Substituted benzyl groups (e.g., 2-cyclopropyl, 2-fluoro) modulate steric and electronic properties, optimizing pharmacokinetic profiles .

Case Study: Antifungal Derivatives

A patent-pending derivative, N-[2-chloro-6-(trifluoromethyl)benzyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide, exhibits broad-spectrum antifungal activity against Candida albicans (MIC = 0.12 μg/mL) and Aspergillus fumigatus (MIC = 0.25 μg/mL) . This highlights the impact of halogenation and fluorination on potency.

Industrial and Research Applications

Medicinal Chemistry

Pyrazole carboxamides serve as scaffolds for designing:

  • Kinase Inhibitors: Selective targeting of EGFR and VEGFR2 for anticancer therapy .

  • Antimicrobial Agents: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Agricultural Chemistry

Derivatives with lipophilic substituents (e.g., difluoromethyl groups) show promise as fungicides and herbicides due to their stability and membrane permeability .

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